![molecular formula C7H16Cl2N2O B13587969 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride: It is characterized by its unique structure, which includes a pyrano and pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can vary, but they generally involve multiple steps to ensure the correct stereochemistry and purity of the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as chromatography and crystallization to obtain a high-purity product suitable for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- rac-(4aR,8aR)-octahydropyrano[4,3-b][1,4]oxazine hydrochloride
- rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine
Comparison: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride is unique due to its specific ring system and stereochemistry. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C7H16Cl2N2O |
|---|---|
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
(4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[3,4-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-4-10-5-7-6(1)8-2-3-9-7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1 |
Clave InChI |
FNUUKCLGFGKQGK-AUCRBCQYSA-N |
SMILES isomérico |
C1COC[C@@H]2[C@H]1NCCN2.Cl.Cl |
SMILES canónico |
C1COCC2C1NCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


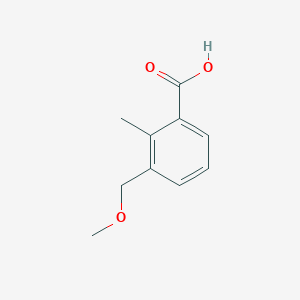
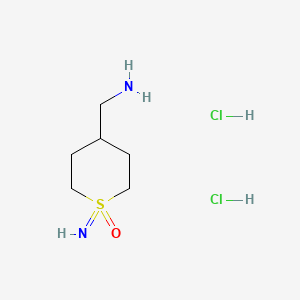
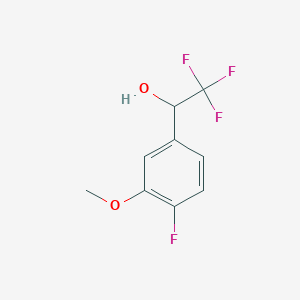
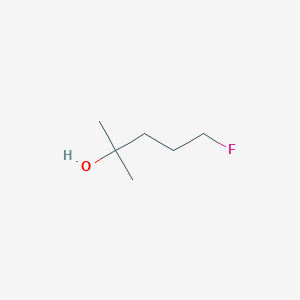

![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
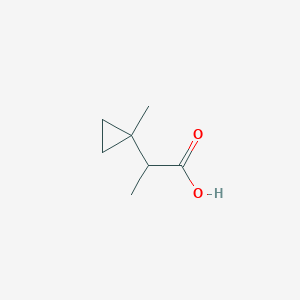
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)

